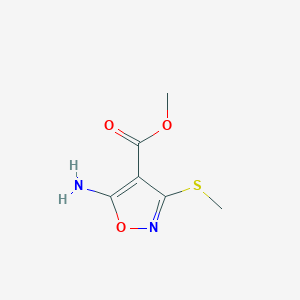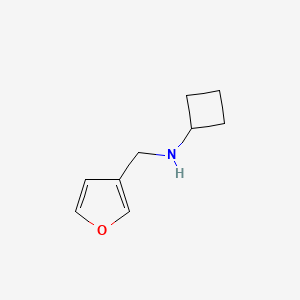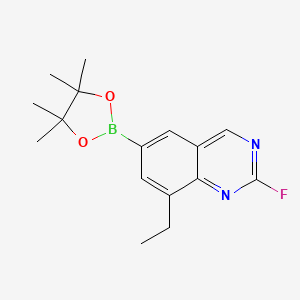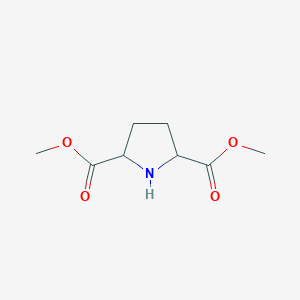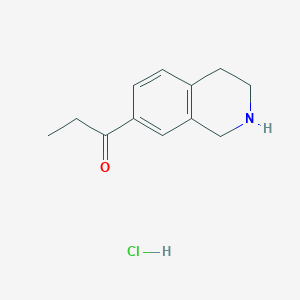
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride: is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.
Substitution: Various substitution reactions can occur, especially at the propionyl group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various alkaloids and bioactive molecules .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and neuroprotective effects. It is of interest in the development of new therapeutic agents for treating infectious diseases and neurodegenerative disorders .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with specific biological activities .
Mécanisme D'action
The mechanism of action of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, inhibiting microbial growth, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive isoquinolines suggests it may interact with enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the propionyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different chemical reactivity and potential biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.
Uniqueness: 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to the presence of the propionyl group at the 7-position, which imparts specific chemical reactivity and potential biological activities. This structural modification differentiates it from other isoquinoline derivatives and may enhance its utility in various applications.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(14)10-4-3-9-5-6-13-8-11(9)7-10;/h3-4,7,13H,2,5-6,8H2,1H3;1H |
Clé InChI |
WWFRGTWRKZUWOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
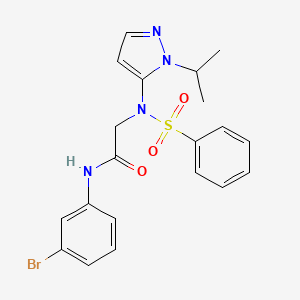
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
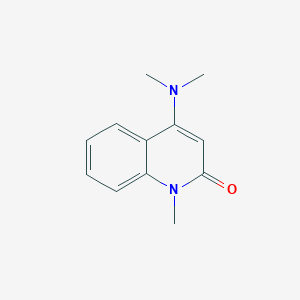
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
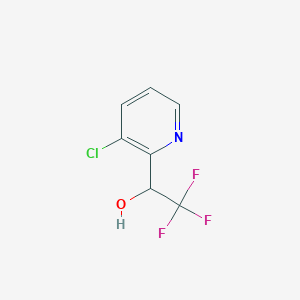
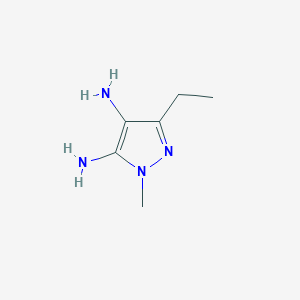
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
